molecular formula C21H25NO2 B12909884 Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]- CAS No. 646035-30-5

Isoxazole, 4,5-dihydro-5-pentyl-3-[4-(phenylmethoxy)phenyl]-

Cat. No.: B12909884
CAS No.: 646035-30-5
M. Wt: 323.4 g/mol
InChI Key: CYTKVRIKUDTSFM-UHFFFAOYSA-N
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Description

3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pentyl chain and a dihydroisoxazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)benzaldehyde and pentylamine.

    Formation of the Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cycloaddition reaction. This can be achieved by reacting 4-(benzyloxy)benzaldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization with an appropriate reagent such as acetic anhydride.

    Final Assembly: The final step involves the coupling of the isoxazole ring with the pentyl chain.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific substituents and reaction conditions used.

Scientific Research Applications

3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways:

The exact mechanism of action depends on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole can be compared with other similar compounds, such as:

The uniqueness of 3-(4-(Benzyloxy)phenyl)-5-pentyl-4,5-dihydroisoxazole lies in its specific combination of functional groups and the isoxazole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

646035-30-5

Molecular Formula

C21H25NO2

Molecular Weight

323.4 g/mol

IUPAC Name

5-pentyl-3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C21H25NO2/c1-2-3-5-10-20-15-21(22-24-20)18-11-13-19(14-12-18)23-16-17-8-6-4-7-9-17/h4,6-9,11-14,20H,2-3,5,10,15-16H2,1H3

InChI Key

CYTKVRIKUDTSFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=NO1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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